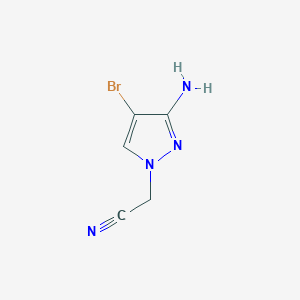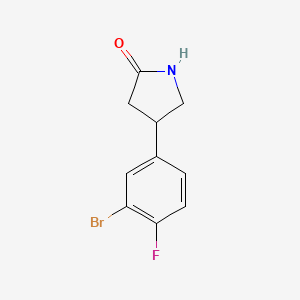![molecular formula C15H15NO4S B13166647 (2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)
(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid is an organic compound characterized by its complex structure, which includes a methoxy group, a thiazole ring, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-methylthioamide and an α-haloketone.
Acrylic Acid Formation: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction involving an aldehyde and malonic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid involves its interaction with specific molecular targets. The thiazole ring and methoxy group are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific pathways involved in disease processes.
類似化合物との比較
Similar Compounds
(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}butanoic acid: Similar structure but with a butanoic acid moiety instead of acrylic acid.
Uniqueness
The unique combination of the methoxy group, thiazole ring, and acrylic acid moiety in (2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C15H15NO4S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
(E)-3-[3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H15NO4S/c1-10-16-12(9-21-10)8-20-13-5-3-11(4-6-15(17)18)7-14(13)19-2/h3-7,9H,8H2,1-2H3,(H,17,18)/b6-4+ |
InChIキー |
UIGMSPWHPJQGHC-GQCTYLIASA-N |
異性体SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)/C=C/C(=O)O)OC |
正規SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)
![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)










![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)
